molecular formula C22H29NO3 B033140 Daphnilongeranin C CAS No. 750649-07-1

Daphnilongeranin C

Cat. No.: B033140
CAS No.: 750649-07-1
M. Wt: 355.5 g/mol
InChI Key: JOODVMXQKVRURX-ROEHNZSPSA-N
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Description

Daphnilongeranin C is a natural alkaloid compound derived from the Daphniphyllum genus, which belongs to the Daphniphyllaceae family. This genus includes evergreen or deciduous trees and shrubs, predominantly found in Southeast Asia. This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Daphnilongeranin C involves multiple steps due to its intricate structure. The process typically starts with the extraction of the compound from Daphniphyllum plants using solvent extraction methods. The extract is then purified and identified through various chromatographic and spectroscopic techniques. Chemical synthesis of this compound can be achieved through a series of reactions, including cyclization, oxidation, and reduction steps, often involving specific catalysts and reagents to ensure the correct stereochemistry and functional group placement .

Industrial Production Methods: Industrial production of this compound is not widely established due to the complexity of its synthesis. advancements in synthetic organic chemistry and biotechnological methods may pave the way for more efficient production processes in the future .

Chemical Reactions Analysis

Types of Reactions: Daphnilongeranin C undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like m-chloroperbenzoic acid (mCPBA).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid (mCPBA), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated solvents, strong acids or bases

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Daphnilongeranin C has several scientific research applications, including:

    Chemistry: Used as a model compound for studying complex natural product synthesis and reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as anti-cancer, anti-inflammatory, and neuroprotective effects.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Potential use in the development of new pharmaceuticals and bioactive compounds

Mechanism of Action

The mechanism of action of Daphnilongeranin C involves its interaction with specific molecular targets and pathways within biological systems. It is believed to exert its effects through modulation of signaling pathways, enzyme inhibition, and interaction with cellular receptors. The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may influence pathways related to cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Daphnilongeranin C is part of a larger group of Daphniphyllum alkaloids, which share similar structural features and biological activities. Some similar compounds include:

    Daphniphylline: Known for its anti-cancer and neuroprotective properties.

    Daphenylline: Exhibits anti-inflammatory and anti-viral activities.

    Daphnipaxianine A: Investigated for its potential use in treating neurodegenerative diseases.

Uniqueness: this compound stands out due to its unique structural features, including a highly fused ring system and specific functional groups that contribute to its distinct biological activities. Its complex structure poses significant challenges for chemical synthesis, making it a valuable compound for studying advanced synthetic methodologies .

Properties

IUPAC Name

(1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c1-11-9-23-10-13-5-3-12-4-6-14-16(20(25)26)8-22(18(12)14)19(24)15(11)7-17(23)21(13,22)2/h11,13-17H,3-10H2,1-2H3,(H,25,26)/t11-,13-,14-,15-,16-,17-,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOODVMXQKVRURX-ROEHNZSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN2C[C@H]3CCC4=C5[C@H](CC4)[C@@H](C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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